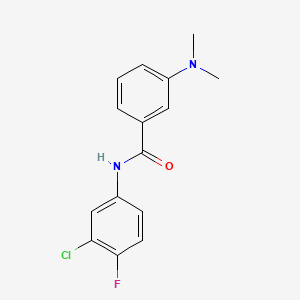

N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide" often involves multi-step organic reactions, including amide bond formation, halogenation, and the introduction of amino groups. For instance, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been synthesized through a series of steps involving amide coupling reactions and the introduction of specific functional groups to achieve the desired molecular architecture (Zhou et al., 2008).

Aplicaciones Científicas De Investigación

Photodehalogenation and Synthesis Applications

Photoheterolysis of Haloanilines : A study by Fagnoni, Mella, and Albini (1999) explored the irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile, resulting in heterolytic dehalogenation and trapping of the cation. This process led to the formation of 4-(dimethylamino)biphenyl and other derivatives depending on the reacting alkene structure, demonstrating a method for synthesizing aryl- and alkylanilines (Fagnoni, Mella, & Albini, 1999).

Photodehalogenation of Silylated and Stannylated Phenyl Halides : Protti et al. (2012) investigated the photodehalogenation of fluoro or chlorobenzene derivatives, generating phenyl cations and benzynes. The study revealed different product outcomes influenced by substituents like SiMe3 and SnMe3, showcasing the potential for creating diverse chemical structures (Protti et al., 2012).

Agricultural and Herbicidal Research

Herbicides Development : Viste, Cirovetti, and Horrom (1970) described N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of a group of benzamides with herbicidal activity. This class of compounds shows potential utility in controlling weeds in forage legumes and other crops (Viste, Cirovetti, & Horrom, 1970).

Mitosis Inhibition in Plant Cells : Merlin et al. (1987) studied a series of N-(1,1-dimethylpropynyl) benzamides, finding that N-(1,1-dimethylpropynyl)-3-chlorobenzamide effectively inhibited mitosis in plant cells at low concentrations. This suggests its potential as a selective herbicide or growth regulator (Merlin et al., 1987).

Medical Imaging and Diagnostics

- PET Imaging for Melanoma Detection : Pyo et al. (2020) developed a positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, demonstrating its effectiveness in detecting primary and metastatic melanomas in animal models. This suggests its potential use in early melanoma diagnosis (Pyo et al., 2020).

Antipathogenic Applications

- Antipathogenic Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with N-phenyl substituents, including 3-chloro-4-fluorophenyl, and tested them for antipathogenic activity. These compounds showed significant effects against bacterial strains, suggesting potential as antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN2O/c1-19(2)12-5-3-4-10(8-12)15(20)18-11-6-7-14(17)13(16)9-11/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOYXFHOYRMFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-3-(dimethylamino)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)

![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)